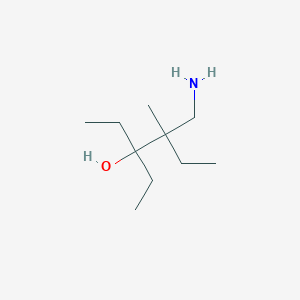

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol

Description

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is a branched aliphatic alcohol featuring an aminomethyl group, an ethyl group, and a methyl group at positions 3 and 4 of the hexan-3-ol backbone. The compound’s molecular formula is inferred to be C₉H₂₁NO (molecular weight ≈ 159.28 g/mol), combining features from related compounds such as 3-ethyl-4-methylhexan-3-ol (C₉H₂₀O) and 4-(aminomethyl)-4-methylhexan-3-ol (C₈H₁₉NO) .

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

4-(aminomethyl)-3-ethyl-4-methylhexan-3-ol |

InChI |

InChI=1S/C10H23NO/c1-5-9(4,8-11)10(12,6-2)7-3/h12H,5-8,11H2,1-4H3 |

InChI Key |

OLKIFTDBMHXHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C(CC)(CC)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

This method involves the formation of the aminomethyl group by reductive amination of a ketone or aldehyde intermediate with an amine source. The ketone precursor is typically a substituted hexanone with the desired ethyl and methyl groups.

- Procedure : The carbonyl compound is reacted with an amine under reducing conditions, often using hydrogen gas with a catalyst (e.g., Raney nickel) or chemical reductants such as sodium cyanoborohydride.

- Advantages : Direct introduction of the amine group with relatively mild conditions.

- Limitations : Requires careful control to avoid over-reduction or side reactions.

Epoxide Ring Opening and Subsequent Functionalization (Patent US9422230B2)

A well-documented synthetic route involves regioselective ring opening of an epoxide intermediate, followed by mesylation, cyanide displacement, hydrogenation, and oxidation steps. This method is notable for its high yields and enantioselectivity.

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| a | Regioselective ring opening of epoxide (S)-2 | Isopropyl magnesium chloride, CuI, THF | 90 | Produces secondary alcohol (R)-3 |

| b | Mesylation of (R)-3 to mesylate, then displacement with TMSCN | Methanesulfonyl chloride, triethylamine, TMSCN, TBAF, acetonitrile | 71 (2 steps) | Forms cyano derivative (S)-4 |

| c | Hydrogenation and Boc-protection of (S)-4 | Raney-Ni catalyst, (Boc)2O, methanol | Not specified | Amino alcohol (S)-5 formed |

| d | Oxidation of (S)-5 to carboxylic acid (S)-6 | Sodium chlorite, TEMPO catalyst, bleach, 30-40 °C | 85 | High yield oxidation |

| e | Boc-deprotection to yield final product | HCl, acetone, 55-65 °C | Excellent enantioselectivity (>99% ee) | Final 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol hydrochloride |

This method provides a robust route with well-characterized intermediates and high stereochemical purity.

Azide Reduction Method

Another approach involves the preparation of azide precursors followed by reduction to the amine:

- Procedure : Alkyl azides are synthesized via substitution reactions and then reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Purification : Products are purified by column chromatography or distillation.

- Application : This method is useful for preparing various amine derivatives including this compound analogs.

Other Synthetic Considerations

- Chiral control : Enantiomeric purity is critical for biological activity; chiral pool synthesis, enzymatic resolution, and asymmetric synthesis methods are employed to ensure stereochemical integrity.

- Protection/deprotection : Boc-protection of amines during intermediate steps prevents side reactions and facilitates purification.

- Catalysts and solvents : Use of catalysts like Raney nickel and solvents such as THF, acetonitrile, and dichloromethane are common to optimize reaction conditions.

Comparative Summary of Key Synthetic Routes

| Method | Key Steps | Yield (%) | Enantioselectivity | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Carbonyl + amine + reductant | Moderate | Variable | Direct amine introduction | Possible over-reduction |

| Epoxide Ring Opening + Cyanide Displacement + Hydrogenation + Oxidation | Multistep with regioselective ring opening, mesylation, cyanide displacement, hydrogenation, oxidation, deprotection | Up to 85 per step | >99% ee | High yield, stereoselective | Multistep, requires careful control |

| Azide Reduction | Azide synthesis + LiAlH4 reduction | Moderate | Depends on precursor | Versatile for amine derivatives | Handling of azides requires caution |

Research Data and Analytical Results

- Spectroscopic Characterization : Intermediates and final products are characterized by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and GC-MS to confirm structure and purity.

- Optical Rotation : Enantiomeric purity is confirmed by measuring optical rotation, e.g., $$[\alpha]_D^{20} = +7.8$$ for the hydrochloride salt, indicating high stereochemical purity.

- Chromatography : Column chromatography with silica gel and solvents such as petroleum ether/ethyl acetate or dichloromethane/methanol mixtures is used for purification.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and enzymes to modulate their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol with key analogs based on substituents, molecular weight, and functional groups:

Key Observations :

- The ethyl group in the target compound increases lipophilicity compared to analogs lacking alkyl chains (e.g., 4-aminocyclohexan-1-ol).

Biological Activity

4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol is a secondary alcohol with a unique structural arrangement that includes an aminomethyl group and a hydroxyl (-OH) group. This compound, with the molecular formula C₇H₁₆O and a molecular weight of 116.21 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its interactions with biological molecules is crucial for evaluating its therapeutic applications.

The compound's structure allows it to form hydrogen bonds with various biological targets, influencing its reactivity and biological efficacy. The specific arrangement of functional groups contributes to unique reactivity patterns not observed in other similar compounds, making it a subject of interest for further research in drug development and therapeutic applications.

Research indicates that this compound interacts with biological membranes and proteins, potentially affecting cellular processes. The compound's ability to form hydrogen bonds enhances its binding affinity to target proteins, which may play a significant role in its biological activity.

2. Inhibitory Effects

Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, similar to other alcohols and amines that have been studied for their enzyme inhibition properties. For instance, compounds with similar structures have shown potential as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism .

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various alcohols on MAO found that compounds structurally related to this compound demonstrated significant inhibition. The docking studies indicated that these compounds interact favorably with the active site of MAO, suggesting potential therapeutic applications in treating neurological disorders .

Case Study 2: Membrane Interaction

Another study focused on the interaction of similar compounds with biological membranes showed that they affect membrane fluidity and integrity. This is particularly relevant for drug delivery systems where membrane permeability is crucial for therapeutic efficacy. The findings suggest that this compound could enhance the absorption and bioavailability of co-administered drugs .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-3-ethyl-4-methylhexan-3-ol, and how can reaction conditions be optimized for yield and selectivity?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, a primary amine precursor can undergo alkylation with 3-ethyl-4-methylhexan-3-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF). Reductive amination using NaBH₄ or LiAlH₄ may stabilize intermediates. Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., THF for polar aprotic conditions).

- Monitoring via TLC or HPLC to track reaction progress.

Yields >70% have been reported using Pd/C hydrogenation for reduction steps .

Q. How can structural characterization be performed to confirm the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., DFT calculations) to identify stereoisomers.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystallizable).

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- GC-MS : Detect volatile impurities using DB-5MS columns and electron ionization.

- HPLC-UV/ELS : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (acetonitrile/water + 0.1% TFA) for non-volatile residues.

- ICP-MS : Assess heavy metal contamination (e.g., Pd catalyst residues) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound in neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors or monoamine transporters. Parameterize the compound with GAFF force fields (AMBER) and validate against known ligands (e.g., gabapentin) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes.

- QSAR Modeling : Coramine-like derivatives show potential for blood-brain barrier permeability (logP ~2.5) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

- Meta-Analysis : Normalize data using standardized assays (e.g., FLIPR for calcium flux assays).

- Batch Consistency Checks : Compare purity (>98% via HPLC) and stereochemical integrity across samples.

- Cell Line Validation : Use HEK293 cells stably expressing target receptors to minimize variability .

Q. How can this compound be functionalized for use in polymer chemistry or metal-organic frameworks (MOFs)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.